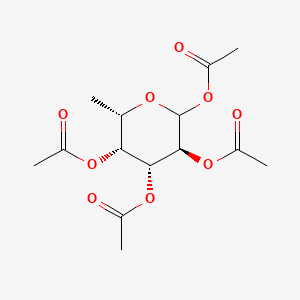

1,2,3,4-Tetra-O-acetyl-L-fucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetra-O-acetyl-L-fucopyranose: is a derivative of L-fucose, a naturally occurring deoxy sugar. This compound is characterized by the acetylation of the hydroxyl groups at positions 1, 2, 3, and 4 of the L-fucopyranose ring. It is commonly used in biochemical research and organic synthesis due to its unique structural properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose can be synthesized through the acetylation of L-fucose. The process typically involves the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-fucose.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Hydrolysis: L-fucose.

Oxidation: Carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetra-O-acetyl-L-fucopyranose is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: It is used in the study of glycosylation processes and the role of fucose in biological systems.

Medicine: The compound is utilized in the development of glycomimetics and other therapeutic agents.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose primarily involves its role as a precursor or intermediate in biochemical reactions. The acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. Upon deacetylation, the free hydroxyl groups can participate in various biochemical processes, including glycosylation and enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetra-O-acetyl-D-glucopyranose: Similar structure but derived from D-glucose.

1,2,3,4-Tetra-O-acetyl-D-galactopyranose: Derived from D-galactose.

1,2,3,4-Tetra-O-acetyl-D-mannopyranose: Derived from D-mannose.

Uniqueness: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose is unique due to its derivation from L-fucose, a deoxy sugar, which imparts distinct structural and functional properties. Unlike its D-counterparts, L-fucose and its derivatives play specific roles in biological systems, particularly in cell signaling and immune responses .

Biologische Aktivität

1,2,3,4-Tetra-O-acetyl-L-fucopyranose (TFA-L-Fuc) is a modified fucose derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in glycosylation reactions and as a building block in the synthesis of complex carbohydrates. This article explores its biological activity, including anticancer properties, immunological effects, and applications in drug development.

- Molecular Formula : C₁₄H₂₀O₉

- CAS Number : 64913-16-2

- Molecular Weight : 332.30 g/mol

Synthesis

TFA-L-Fuc can be synthesized through various methods, including the Helferich reaction, where it is condensed with p-nitro-thiophenol in the presence of anhydrous zinc chloride . The acetylation process enhances its solubility and reactivity, making it suitable for further chemical modifications.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of TFA-L-Fuc on various cancer cell lines. The compound exhibits selective toxicity against colorectal cancer (HCT116) and breast cancer (MCF-7) cell lines. The IC₅₀ values for TFA-L-Fuc were found to be approximately 9.1 μM for HCT116 and 10.8 μM for MCF-7 cells, indicating significant anticancer activity .

Table 1: Cytotoxicity of TFA-L-Fuc on Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Activity Level |

|---|---|---|

| HCT116 | 9.1 | High |

| MCF-7 | 10.8 | Moderate |

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle. In particular, TFA-L-Fuc treatment led to a notable increase in apoptotic fractions in treated cells compared to controls .

Immunological Effects

TFA-L-Fuc has also been studied for its immunomodulatory effects. It can influence various signaling pathways related to immune responses, such as the NF-κB pathway and JAK/STAT signaling . These interactions suggest that TFA-L-Fuc may enhance immune responses or modulate inflammation.

Table 2: Immunological Pathway Interactions

| Pathway | Effect |

|---|---|

| NF-κB | Modulation of inflammation |

| JAK/STAT | Enhancement of immune response |

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various pathogens. Preliminary studies indicate that derivatives of TFA-L-Fuc can inhibit bacterial growth and may serve as a scaffold for developing new antimicrobial agents .

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of TFA-L-Fuc on different cancer cell lines using MTT assays. Results indicated that while some derivatives showed no significant activity, TFA-L-Fuc exhibited strong cytotoxicity against HCT116 cells, suggesting its potential as a therapeutic agent .

- Immunological Response : In another study focusing on immune modulation, TFA-L-Fuc was shown to enhance the production of cytokines in immune cells, indicating its role in promoting an immune response against tumors .

Eigenschaften

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQMGQQOGJIDKJ-DTYUZISYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.